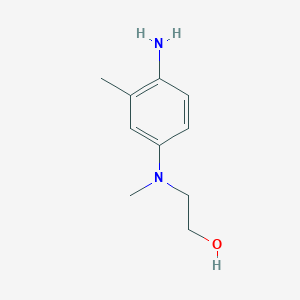![molecular formula C11H13NO2 B1320929 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone CAS No. 1220021-47-5](/img/structure/B1320929.png)
1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone is a chemical entity that can be associated with azetidinone derivatives, which are known for their potential in various biological activities. Although the specific compound is not directly mentioned in the provided papers, the azetidinone core is a common feature in the discussed compounds, suggesting its relevance in the synthesis of biologically active molecules.
Synthesis Analysis
The synthesis of azetidinone derivatives can involve multiple steps and starting materials. For instance, optically active 4-diethoxyphosphinyl-3-(1-hydroxyethyl)-2-azetidinone was synthesized from epoxybutyramide derivatives and alternatively from a 4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone . This demonstrates the versatility in the synthetic approaches to azetidinone derivatives, which could be applied to the synthesis of 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone.
Molecular Structure Analysis
X-ray diffraction has been used to investigate the structure of azetidinone derivatives, as seen in the study of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones . This technique allows for the determination of the solid-state structure, which can be compared with solution NMR studies to understand the conformational preferences of these molecules.
Chemical Reactions Analysis
The azetidinone core is reactive and can be involved in various chemical reactions. For example, the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones involved a condensation followed by a cyclization reaction . This indicates that azetidinone derivatives can be functionalized to create diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives can be characterized using techniques such as cyclic voltammetry, chronoamperometry, and square wave voltammetry. These methods were employed to study the electrochemical behavior of a novel synthesized azo dye containing an azetidinone moiety . Additionally, the antibacterial activities of some azetidinone derivatives were evaluated, indicating their potential as antimicrobial agents .
Wissenschaftliche Forschungsanwendungen
Structural Chemistry and Anti-inflammatory Activity : Phenyl dimer compounds, including structures similar to 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone, were studied for their anti-inflammatory activities. These compounds showed moderate to good inhibitory properties in vivo, highlighting their potential in pharmaceutical applications (Singh et al., 2020).
Electrochemical Characterization in Dye Applications : A novel synthesized azo dye structurally related to 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone was electrochemically characterized. Its behavior and electrocatalytic effects were studied, indicating potential applications in dye and pigment industries (Surucu et al., 2016).
Synthesis and Characterization of Pyrazoline Compounds : Compounds derived from azo chalcones, structurally akin to 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone, were synthesized and characterized. These findings contribute to the understanding of such compounds in chemical synthesis and potential pharmaceutical applications (Hasan & Jaff, 2019).
Synthesis and Structure Analysis for Supramolecular Applications : A compound similar in structure to 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone was synthesized and its crystal structure was analyzed. This research is significant in the field of supramolecular chemistry and material science (Cai et al., 2020).
Antimicrobial and Antifungal Applications : Various compounds structurally related to 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone have been synthesized and tested for antimicrobial and antifungal activities. These studies provide insights into the potential use of such compounds in developing new antimicrobial agents (Patel et al., 2012).
Fungitoxicity of Phenyl Derivatives : Research on 1-(3-(benzylideneamino)phenyl)ethanone and its derivatives, which are structurally similar to the compound of interest, revealed notable fungitoxic properties against various fungi. This highlights potential agricultural applications (Mehton et al., 2009).
Eigenschaften
IUPAC Name |
1-[4-(azetidin-3-yloxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)9-2-4-10(5-3-9)14-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTAVJKTZASBCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

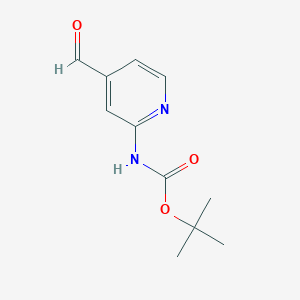
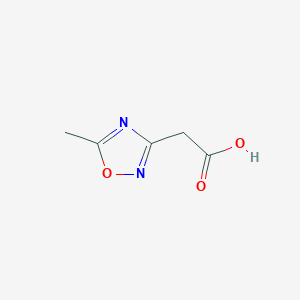
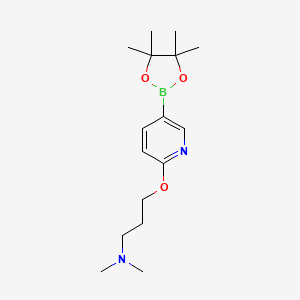
![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)

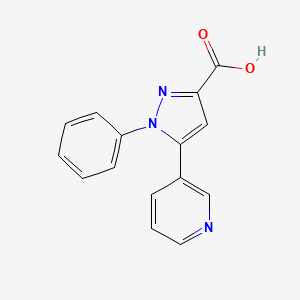
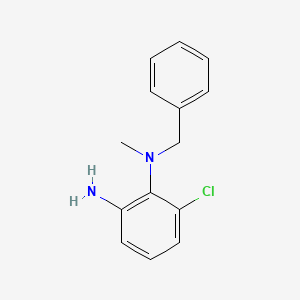
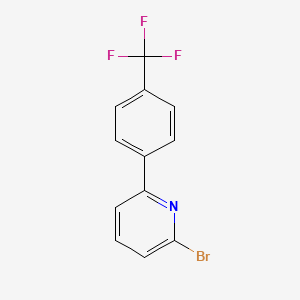
![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)




